molecular formula C12H9F2N3O2 B2470666 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1396760-25-0

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2470666
CAS No.: 1396760-25-0
M. Wt: 265.22
InChI Key: CVDZTXOTLZSIDN-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with difluoro and methoxypyrimidinyl groups, making it a molecule of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production in cells.

Mode of Action

The compound interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction can inhibit the normal function of SDH, leading to changes in cellular metabolism.

Preparation Methods

The synthesis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the use of 2,6-difluorobenzamide as a starting material. The synthetic route includes condensation, acylation, and thioetherification reactions. The yields of these reactions can range from 37.3% to 97.5% . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide include other benzamides and pyrimidine derivatives. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-19-12-15-5-7(6-16-12)17-11(18)10-8(13)3-2-4-9(10)14/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDZTXOTLZSIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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